The synthesis of TG11-77 HCl involves several steps, primarily utilizing commercially available precursors. The synthesis process begins with the coupling of various boronic acid derivatives to 6-bromonicotinic acid using a palladium catalyst. This reaction forms intermediates that are further processed to yield the final product .
The synthetic route includes:
TG11-77 HCl features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:
The structural representation can be summarized as follows:
Property | Data |
---|---|
IUPAC Name | 2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide hydrochloride |
InChI | InChI=1S/C23H24N6O.ClH/c1-14... |
SMILES | O=C(C1=CN=C(NC2=NC(C)=CC(C)=C2)N=C1)... |
Appearance | Solid powder |
Purity | >98% |
This structural complexity is essential for its interaction with the EP2 receptor, influencing both its pharmacokinetic properties and therapeutic efficacy .
TG11-77 HCl undergoes specific chemical reactions that facilitate its role as an EP2 antagonist:
These reactions underscore TG11-77 HCl’s potential as a therapeutic agent targeting neuroinflammation and related disorders .
The mechanism of action of TG11-77 HCl involves selective antagonism of the EP2 receptor, which modulates various downstream signaling pathways associated with inflammation and neuronal excitability:
This mechanism highlights its potential utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
The physical and chemical properties of TG11-77 HCl are critical for its application in research and potential therapeutic use:
These properties contribute significantly to its usability in laboratory settings and preclinical studies.
TG11-77 HCl has several scientific applications, particularly in pharmacological research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3